c-Met-IN-18

c-MET kinase inhibitor drug resistance

Researchers studying c-MET-driven resistance often find type-I inhibitors ineffective against the D1228V gatekeeper mutation. c-Met-IN-18 (CAS 3034863-56-1) provides a validated solution as an ATP-competitive type-III inhibitor. - **Mutant potency:** IC50 0.20 µM (D1228V) vs. 0.013 µM (WT); cellular EC50 0.339 µM - **Click-ready:** Alkyne handle for CuAAC tagging (fluorophores, biotin) for pull-downs or PROTACs - **Supply:** Standard research quantities, rigorous QC, global shipping available

Molecular Formula C21H15FN4O2
Molecular Weight 374.4 g/mol
Cat. No. B15575265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Met-IN-18
Molecular FormulaC21H15FN4O2
Molecular Weight374.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H15FN4O2/c1-3-18-16-10-14(22)9-15(19(16)25-24-18)17-11-26(21(28)23-20(17)27)12(2)13-7-5-4-6-8-13/h1,4-12H,2H3,(H,24,25)(H,23,27,28)/t12-/m0/s1
InChIKeyXZWWEKACMFDCHL-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

c-Met-IN-18: Type-III c-MET Inhibitor


c-Met-IN-18 (CAS: 3034863-56-1) is an ATP-competitive type-III inhibitor of the c-MET receptor tyrosine kinase . It is distinguished by its ability to target both wild-type (WT) and the D1228V mutant form of c-MET, a mutation associated with resistance to other c-MET inhibitors . The compound has a molecular weight of 374.37 g/mol and a molecular formula of C21H15FN4O2 . Furthermore, c-Met-IN-18 features an alkyne group, classifying it as a click chemistry reagent, which enables its use in bioconjugation applications like copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Target Profile Type‑III c‑MET inhibitor, ATP‑competitive Allosteric binding mode distinct from type‑I/II
Mutation Coverage Active against WT and D1228V gatekeeper mutant Reported mutant‑associated inhibition context
Chemical Biology Handle Alkyne group for click chemistry (CuAAC) Enables probe conjugation and pull‑down studies

c-Met-IN-18 Differentiation


The c-MET inhibitor landscape is highly diverse, with molecules differing significantly in their potency, selectivity profile, and mechanism of action [1]. Simple substitution with a generic c-MET inhibitor is ill-advised due to critical variations in target mutant coverage. While many potent inhibitors like PF-04217903 (Ki=4.8 nM) or SAR125844 (IC50=4.2 nM for WT) show high selectivity for wild-type c-MET, their activity against clinically relevant resistant mutants like D1228V is often diminished or uncharacterized [2]. c-Met-IN-18 is specifically validated for dual activity against both WT and the D1228V mutant, a profile that is not common among all in-class compounds and is essential for studies investigating resistance mechanisms . Furthermore, its unique type-III binding mode and click-chemistry handle provide experimental utilities that cannot be replicated by standard type-I or type-II inhibitors.

Binding Mode Type‑III allosteric inhibitors may not be functionally interchangeable with type‑I/II agents; selectivity and resistance profiles can differ.
Mutation Sensitivity Gatekeeper mutant (D1228V) response is compound‑specific; WT‑optimized inhibitors often show reduced activity against this variant.
Click Handle Most c‑MET inhibitors lack an alkyne moiety; substitution removes chemical biology utility without additional functionalization.

c-Met-IN-18 Quantitative Evidence Guide


D1228V Gatekeeper Mutation Potency

c-Met-IN-18 demonstrates a balanced inhibition profile, effectively targeting both wild-type (WT) and the D1228V mutant form of c-MET. It inhibits WT c-MET with an IC50 of 0.013 µM and the D1228V mutant with an IC50 of 0.20 µM . This contrasts sharply with other inhibitors. For example, 'c-MET inhibitor 7' is highly potent against the D1228V mutant (IC50 = 0.09 µM) but has significantly weaker activity against WT c-MET (IC50 = 0.90 µM), a 10-fold difference in selectivity . Conversely, highly selective WT inhibitors like PF-04217903 (Ki=4.8 nM for WT) may show diminished or unreported activity against D1228V [1]. This balanced profile makes c-Met-IN-18 uniquely suited for research models where both WT and mutant signaling are relevant.

D1228V Gatekeeper Potency
Cross‑study comparable
c‑Met‑IN‑18: IC₅₀ = 0.20 µM (D1228V)
SAR125844: IC₅₀ = 0.081 µM (D1228H)
~2.5‑fold lower potency for comparator against similar gatekeeper variant
Supports D1228V mutant‑targeted pathway studies
Biochemical assay; cross‑study conditions differ
c-MET kinase inhibitor drug resistance

Click Chemistry Probe Utility

In a cellular context, c-Met-IN-18 effectively inhibits c-MET D1228V phosphorylation in NCI-H1993 cells, a human non-small cell lung cancer line engineered to express the mutant kinase. The compound achieves an EC50 of 0.339 µM after a 4-hour incubation, as measured by a Homogeneous Time-Resolved Fluorescence (HTRF) assay . This provides a crucial cellular validation of its biochemical potency, confirming that the compound can engage its target within a live-cell environment. While direct cellular EC50 comparisons for other D1228V inhibitors in the same assay format are not readily available, this data establishes a benchmark for c-Met-IN-18's cellular activity.

Click Chemistry Utility
Direct head‑to‑head
c‑Met‑IN‑18: Alkyne present; CuAAC‑compatible
c‑Met‑IN‑1 / c‑Met‑IN‑2: No alkyne handle reported
Binary difference – functional probe vs. non‑functionalized
Enables chemical biology target‑engagement workflows
Based on structure and vendor documentation
cellular pharmacology target engagement NCI-H1993

Cellular Efficacy in D1228V Model

c-Met-IN-18 is characterized as an ATP-competitive type-III c-MET inhibitor . This is a critical differentiator from the more common type-I (e.g., Crizotinib) and type-II (e.g., Cabozantinib) c-MET inhibitors. Type-III inhibitors, also known as allosteric inhibitors, bind to a site adjacent to the ATP-binding pocket, often stabilizing an inactive conformation of the kinase. This mechanism can offer a distinct selectivity profile and the potential to overcome certain resistance mutations that arise from steric hindrance in the ATP pocket. The discovery paper for this series explicitly notes the development of the 'first ATP competitive type-III inhibitors of WT and D1228V mutant c-MET' [1], underscoring the novelty of this mechanism for this specific target and mutant combination.

Cellular D1228V Activity
Direct head‑to‑head
EC₅₀ = 0.339 µM
NCI‑H1993 cells (endogenous D1228V)
Reported cellular target‑engagement endpoint
4‑h HTRF assay; model‑specific review advised
kinase inhibitor mechanism type-III inhibitor allosteric modulation

Binding Mode: Type-III vs. Type-I/II

c-Met-IN-18 contains an alkyne group, which enables its use as a click chemistry reagent . Specifically, it can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups. This functional handle allows for the facile conjugation of c-Met-IN-18 to fluorescent dyes, biotin, or other reporter tags without requiring a complete re-synthesis of the molecule. This is a significant advantage over the vast majority of c-MET inhibitors, which lack such a convenient conjugation handle, making c-Met-IN-18 a valuable tool for target engagement studies, cellular imaging, and pull-down assays.

Binding Mode
Class‑level inference
Type‑III (allosteric) ATP‑competitive
vs. Crizotinib (Type‑I)
Supports selectivity‑profiling comparative studies
Broad kinase panel data not yet reported
click chemistry bioconjugation chemical probe

c-Met-IN-18 Validated Research Applications


Click Chemistry Probe Development

Due to its verified dual activity against both WT and D1228V mutant c-MET (IC50 = 0.013 and 0.20 µM, respectively ), c-Met-IN-18 is an ideal tool for researchers studying acquired resistance to other c-MET inhibitors. It can be used in head-to-head comparisons with inhibitors that show a significant loss of potency against the D1228V mutant to dissect signaling pathways and downstream effects specific to this resistance mutation.

D1228V Resistance Mechanism Studies

The presence of an alkyne group makes c-Met-IN-18 a click-chemistry-ready probe . This enables its direct use in CuAAC reactions for conjugation to fluorescent dyes or biotin tags. Researchers can utilize this feature for cellular imaging of c-MET localization, performing pull-down assays to identify binding partners, or developing target engagement assays without the need for custom synthesis of a derivatized inhibitor.

Binding Mode Comparative Studies

As part of the first-in-class series of ATP-competitive type-III c-MET inhibitors [1], c-Met-IN-18 serves as a valuable probe for studying the biological consequences of this specific binding mode. It can be used in comparative studies against type-I and type-II c-MET inhibitors to elucidate differences in kinase conformation stabilization, signal transduction pathways, and the potential to overcome specific resistance mutations.

Validation in Cellular Models of c-MET-Driven Cancers

With a validated cellular EC50 of 0.339 µM for inhibiting c-MET D1228V phosphorylation in NCI-H1993 cells , c-Met-IN-18 is a robust tool for cell-based assays. It is suitable for use in proliferation, migration, and invasion assays in cancer cell lines known to be driven by c-MET signaling, particularly those expressing the D1228V mutant.

Application
Selection Property
Validation Focus
Click chemistry probe context
Alkyne functional group
CuAAC conjugation efficiency; target‑engagement assay integration
D1228V mutant pathway studies
Mutant‑specific inhibition context
Cellular EC₅₀ in NCI‑H1993; phenotypic resistance model review
Type‑III inhibitor comparative research
Allosteric binding pocket
Selectivity profiling vs. type‑I/II; residence‑time characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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